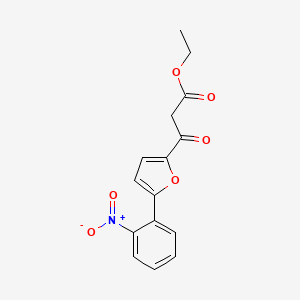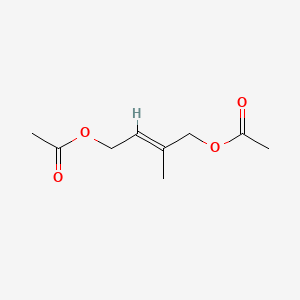![molecular formula C14H24N4O3 B13802531 Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13802531.png)
Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]- is a complex organic compound with a unique structure that includes a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters.
Final Assembly: The final compound is assembled by coupling the functionalized pyrimidine ring with the desired substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino or acetamide groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in nucleotide metabolism.
Biomolecular Interactions: Studied for its interactions with DNA and RNA.
Medicine
Pharmaceuticals: Investigated for its potential as an antiviral or anticancer agent.
Drug Development: Used as a scaffold for designing new therapeutic agents.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Explored for its potential use in agrochemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]- involves its interaction with specific molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can intercalate into DNA or RNA, disrupting their normal function and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
- N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide
Uniqueness
Acetamide, N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H24N4O3 |
|---|---|
Peso molecular |
296.37 g/mol |
Nombre IUPAC |
N-[4-amino-1,3-bis(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C14H24N4O3/c1-8(2)6-17-12(15)11(16-10(5)19)13(20)18(14(17)21)7-9(3)4/h8-9H,6-7,15H2,1-5H3,(H,16,19) |
Clave InChI |
OKKVORDDXFDEEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C(=C(C(=O)N(C1=O)CC(C)C)NC(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


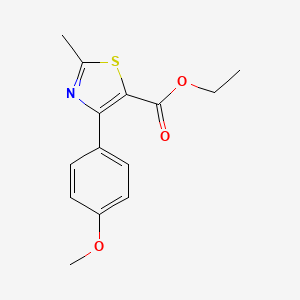
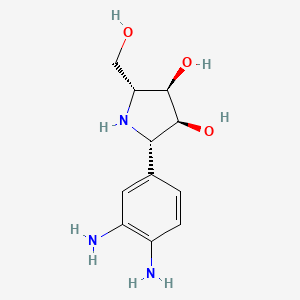
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate](/img/structure/B13802461.png)
![2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13802467.png)
![1-Ethyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B13802475.png)

![2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B13802482.png)

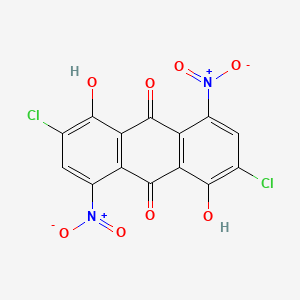
![[(Pentafluoroethyl)sulfanyl]benzene](/img/structure/B13802498.png)
